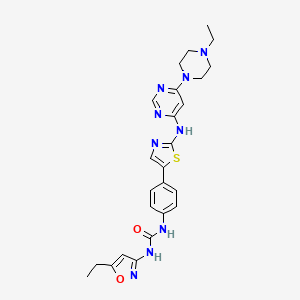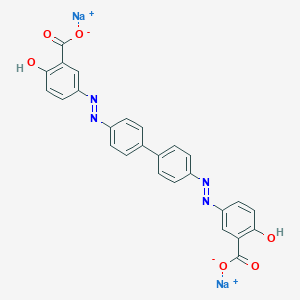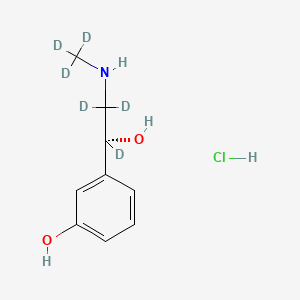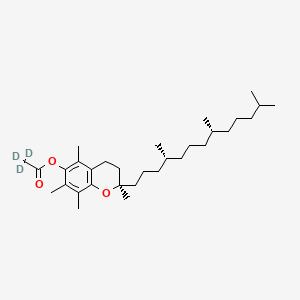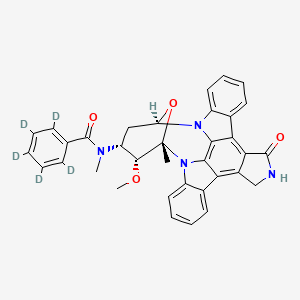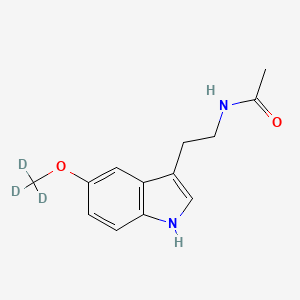
Melatonin Methoxy-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melatonin Methoxy-d3 is a deuterated form of melatonin, a methoxy indolamine compound primarily synthesized and secreted from the pineal gland of humans and other mammals at night in response to darkness . This molecule is derived from serotonin, a specialized product of the amino acid tryptophan . This compound is used in scientific research to study the pharmacokinetics and metabolism of melatonin due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melatonin Methoxy-d3 involves the incorporation of deuterium atoms into the methoxy group of melatonin. One common method is the hydrogen-deuterium exchange reaction, where melatonin is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Melatonin Methoxy-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the reduction of the methoxy group to a hydroxyl group.
Substitution: Substitution reactions can occur at the methoxy group, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Substitution reactions often require nucleophilic reagents and catalysts to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: The major products are AFMK and AMK, which are further metabolized in the liver.
Reduction: The major product is the hydroxylated form of melatonin.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Melatonin Methoxy-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of melatonin.
Mechanism of Action
Melatonin Methoxy-d3 exerts its effects through several mechanisms:
Molecular Targets: Melatonin primarily acts on G-protein coupled receptors MT1 and MT2, which are involved in regulating circadian rhythms and sleep-wake cycles.
Pathways Involved: The compound influences various signaling pathways, including those related to antioxidant defense, immune modulation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
- N1-acetyl-5-methoxykynuramine (AMK)
- N-acetylserotonin
- Serotonin
- 5-hydroxytryptophan
- N-acetyltryptophan
Uniqueness
Melatonin Methoxy-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it invaluable for pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3 |
InChI Key |
DRLFMBDRBRZALE-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC=C2CCNC(=O)C |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



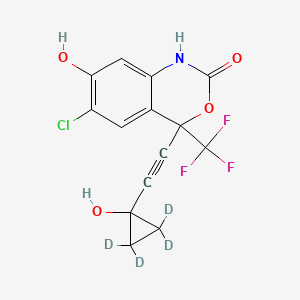
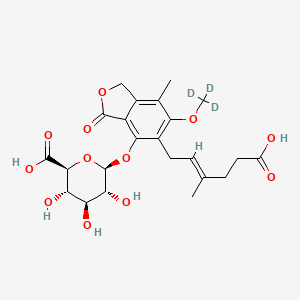
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)

